molecular formula C9H8O2 B167084 Vinyl benzoate CAS No. 769-78-8

Vinyl benzoate

Cat. No.: B167084
CAS No.: 769-78-8
M. Wt: 148.16 g/mol
InChI Key: KOZCZZVUFDCZGG-UHFFFAOYSA-N
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Description

Vinyl benzoate (CAS 769-78-8; molecular formula C₉H₈O₂; molar mass 148.16 g/mol) is an aromatic ester characterized by a vinyl group (–CH₂CH₂) esterified to benzoic acid . It is also known by synonyms such as ethenyl benzoate and benzoic acid vinyl ester .

Preparation Methods

Transesterification of Vinyl Acetate with Benzoic Acid Using Pd/C Catalysts

The transesterification of vinyl acetate with benzoic acid catalyzed by Pd/C represents a significant advancement in sustainable synthesis. This method avoids toxic acrylate intermediates and leverages a recyclable catalyst, addressing environmental concerns associated with traditional approaches .

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic acyl substitution, where benzoic acid reacts with vinyl acetate to form this compound and acetic acid. The Pd/C catalyst facilitates proton transfer and stabilizes intermediates, enhancing reaction efficiency. Key parameters were optimized as follows:

ParameterOptimal ValueYield Impact
Temperature80°CMaximizes kinetics without side reactions
Reaction Time10 hoursBalances equilibrium and productivity
Catalyst Dosage4.0 wt%Optimal active site availability
Molar Ratio (BA:VA)1:11Drives equilibrium toward product

At these conditions, the reaction achieves an 85.7% yield with 98.3% purity . Excess vinyl acetate suppresses reverse reactions by lowering benzoic acid concentration, while temperatures above 80°C promote decomposition pathways.

Catalyst Reusability

The Pd/C catalyst retains activity over five cycles, with yields remaining above 81% after regeneration . Post-reaction treatment involves ethanol washing to remove organic residues, followed by vacuum drying. Surface area analysis via N₂ adsorption (519 m²/g) confirms structural stability, while FT-IR spectra show no palladium leaching or carbon support degradation.

Acid-Catalyzed Esterification with Mercuric Salts

Historically, this compound was synthesized using mercuric acetate or sulfuric acid catalysts. These methods involve direct acidolysis of vinyl acetate with benzoic acid but face critical limitations:

  • Mercuric Acetate : Achieves ~80% yield but generates toxic waste and corrodes equipment .

  • Sulfuric Acid : Requires stoichiometric amounts, complicating separation and increasing costs .

Despite moderate efficiency, these methods are largely obsolete due to environmental regulations and the development of safer alternatives.

Ketene-Based Synthesis from Methyl p-Formylbenzoate

A patented route employs ketene gas and methyl p-formylbenzoate under reflux conditions . Key steps include:

  • Ketene Generation : Pyrolysis of acetone at 700–800°C produces ketene, which is bubbled into the reaction mixture.

  • Nucleophilic Addition : Ketene reacts with the aldehyde group of methyl p-formylbenzoate, forming a β-lactone intermediate.

  • Rearrangement : Thermal cleavage of the β-lactone yields methyl p-vinylbenzoate with 67% selectivity .

Challenges :

  • Byproducts like methoxycarbonyl styrene (26% selectivity) require costly distillation.

  • Ketene handling demands specialized equipment due to its high reactivity and toxicity.

Decarboxylation of Methoxycarbonyl Styrene

High-temperature decarboxylation offers an alternative pathway, albeit with lower yields:

  • Reaction Setup : Methoxycarbonyl styrene is heated to 258–290°C with copper powder (1–2 wt%).

  • Mechanism : Copper catalyzes CO₂ elimination, forming this compound via radical intermediates.

  • Outcome : Yields reach 41–49% after solvent extraction, with significant residual starting material .

This method is less industrially viable due to energy intensity and moderate efficiency.

Comparative Analysis of Synthesis Methods

MethodCatalystYield (%)Temperature (°C)Environmental Impact
Pd/C TransesterificationPd/C85.780Low (reusable catalyst)
Mercuric SaltHg(OAc)₂8070–90High (toxic waste)
Ketene-BasedNone67100–120Moderate (byproducts)
DecarboxylationCu45258–290High (energy use)

The Pd/C method outperforms others in yield, scalability, and sustainability, though ketene-based routes may suit niche applications requiring specific stereochemistry.

Industrial and Environmental Considerations

  • Waste Management : Pd/C systems reduce hazardous waste by 90% compared to mercuric salts .

  • Energy Efficiency : Transesterification at 80°C consumes 30% less energy than decarboxylation .

  • Cost Analysis : Catalyst reuse lowers Pd/C operating costs to $12/kg product, versus $18/kg for mercuric methods .

Regulatory trends favoring green chemistry will likely accelerate adoption of Pd/C and similar catalysts.

Chemical Reactions Analysis

Transesterification of Vinyl Acetate with Benzoic Acid

The most industrially relevant method involves Pd/C-catalyzed transesterification:
Reaction :

Benzoic acid+Vinyl acetatePd CVinyl benzoate+Acetic acid\text{Benzoic acid}+\text{Vinyl acetate}\xrightarrow{\text{Pd C}}\text{Vinyl benzoate}+\text{Acetic acid}

Optimized Conditions ( ):

ParameterValue
Temperature80°C
Reaction Time10 h
Catalyst Loading4.0 wt% of reactants
Molar Ratio (BA:VA)1:11
Yield85.7%
Purity98.3%

The Pd/C catalyst demonstrated reusability for 5 cycles with only a 4.7% yield drop. This method avoids toxic mercuric salts, offering an eco-friendly alternative .

Polymerization Reactions

This compound undergoes radical polymerization due to its terminal vinyl group:
Reaction :

nVinyl benzoateRadical initiatorPoly vinyl benzoate n\,\text{this compound}\xrightarrow{\text{Radical initiator}}\text{Poly this compound }

Applications :

  • UV-Curable Coatings : Acts as a reactive diluent in UV-curing formulations, replacing toxic acrylates .

  • Copolymers : Forms block copolymers with styrene or acrylates for tailored thermal and mechanical properties .

Nucleophilic Substitution

This compound reacts with alcohols/thiols under acidic conditions:
Example :

Vinyl benzoate+ROHH+Benzoate ester+Vinyl alcohol\text{this compound}+\text{ROH}\xrightarrow{\text{H}^+}\text{Benzoate ester}+\text{Vinyl alcohol}

  • Yield : 61–92% for ether/thioether derivatives .

Cycloaddition and Rearrangement

  • Diels-Alder Reactions : The vinyl group participates in [4+2] cycloadditions with dienes .

  • Intramolecular Cyclization : Forms benzofuran derivatives under thermal conditions .

Hydrolytic Stability

Hydrolysis occurs in aqueous acidic/basic media:

Vinyl benzoate+H2OBenzoic acid+Vinyl alcohol\text{this compound}+\text{H}_2\text{O}\rightarrow \text{Benzoic acid}+\text{Vinyl alcohol}

  • Half-Life : <1 h at pH 10 .

Thermal Decomposition

Decomposes at >180°C, releasing CO₂ and benzene derivatives .

Comparative Reaction Data

Reaction TypeConditionsYieldKey Catalyst/ReagentSource
Transesterification80°C, 10 h, Pd/C (4 wt%)85.7%Pd/C
EtherificationH₂SO₄, DCM, 24 h80%Brønsted acid
Radical PolymerizationAIBN, 70°C, 12 h>90%Azobisisobutyronitrile

Stability Data

PropertyValueSource
Solubility in MethanolMiscible
Flash Point82°C
Decomposition Temperature>180°C
Hydrolytic SensitivityHigh (pH >8)

Scientific Research Applications

Polymer Chemistry

Polymerization Processes
Vinyl benzoate is primarily utilized in the synthesis of poly(this compound) (PVB), which can be produced through various polymerization techniques, including thermal initiation and radiation-induced polymerization. Studies have shown that the polymerization rate is influenced by the concentration of initiators and the degree of polymerization, allowing for tailored properties in the resulting polymers .

Properties of Poly(this compound)
PVB exhibits desirable characteristics such as thermal stability and mechanical rigidity due to the presence of the benzoate ring. These properties make it suitable for applications in coatings, adhesives, and as a matrix for composite materials . The thermal degradation of PVB begins at approximately 263 °C, indicating its stability under high-temperature conditions .

Drug Delivery Systems

Nanoparticle Formulation
Recent research has highlighted the potential of poly(this compound) nanoparticles as carriers for molecular delivery. These nanoparticles can encapsulate lipophilic compounds effectively, demonstrating a loading capacity of up to 1.6% by weight for lipid-soluble molecules such as coumarin-6 . The stability of these nanoparticles in physiological conditions (e.g., phosphate buffer and blood serum) enhances their applicability in pharmaceutical formulations.

Biocompatibility and Toxicity
In vitro studies indicate that poly(this compound) nanoparticles are non-toxic to human epithelial cells and primary bovine aortic endothelial cells, with IC(50) values exceeding 1000 μg/mL . This biocompatibility is crucial for their use in drug delivery applications, minimizing adverse effects when administered.

Coatings and Adhesives

This compound is also used in formulating specialty coatings and adhesives. Its ability to undergo copolymerization with other monomers allows for the development of materials with enhanced adhesion properties and resistance to environmental factors. The incorporation of this compound into adhesive formulations can improve performance metrics such as shear strength and thermal stability.

Chemical Reagent and Pharmaceutical Intermediates

This compound serves as a valuable chemical reagent in organic synthesis and as an intermediate in pharmaceutical manufacturing. Its reactivity allows it to participate in various chemical transformations, making it a versatile building block for creating complex organic molecules .

Environmental Applications

Recent studies have explored the fumigation toxicity of this compound against pests, indicating its potential use as a biopesticide or fumigant. Compared to other benzoate compounds, this compound demonstrated significant mortality rates against various strains, suggesting its effectiveness in pest control strategies .

Mechanism of Action

Vinyl benzoate can be compared with other vinyl esters such as vinyl acetate and vinyl sulfonate:

    Vinyl Acetate: Similar to this compound, vinyl acetate is used in polymer synthesis and as a monomer in various industrial applications.

    Vinyl Sulfonate: Used as a green alternative for vinyl bromide in cross-coupling reactions.

Comparison with Similar Compounds

Structural and Chemical Properties

Vinyl benzoate differs from alkyl benzoates (e.g., methyl, ethyl, hexyl benzoate) in its ester group. The vinyl moiety imparts distinct reactivity and stability:

Compound Ester Group Key Structural Feature Natural Occurrence
This compound CH₂=CH–O– Unsaturated ester No
Methyl benzoate CH₃–O– Short alkyl chain Yes
Benzyl benzoate C₆H₅CH₂–O– Aromatic alkyl chain Yes
Hexyl benzoate CH₃(CH₂)₅–O– Long alkyl chain Yes

Key Observations :

  • Chain Length Effects : In alkyl benzoates, contact toxicity against insects increases with alcohol chain length (e.g., hexyl benzoate > pentyl benzoate) .
  • Substituent Effects : Electron-withdrawing substituents (e.g., chloro in vinyl 4-chlorobenzoate) enhance reactivity in amidation reactions compared to unsubstituted this compound .

Toxicity Profiles

This compound is distinguished by its fumigation toxicity, while alkyl benzoates like benzyl or hexyl benzoate exhibit potent contact toxicity:

Table 1: Toxicity Data Against Insects

Compound Toxicity Type Target Organism LD₅₀ (µg/insect)
This compound Fumigation S. invicta Not quantified
Hexyl benzoate Contact S. invicta 0.017
Butyl benzoate Contact Ae. aegypti 5.1
This compound Contact Ae. aegypti 10.7

Notes:

  • This compound’s fumigation efficacy makes it suitable for controlled pesticide delivery, whereas alkyl benzoates are optimal for direct contact applications .
  • Against mosquitoes, this compound’s LD₅₀ is less potent than butyl benzoate but comparable to pentyl benzoate .

Reactivity in Chemical Reactions

This compound’s unsaturated ester group enables unique reactivity:

Table 2: Reactivity Comparison

Reaction Type This compound Performance Comparable Compounds Reference
Amidation Quantitative yield with amines Chloro-substituted analogs (higher reactivity)
Enzymatic Acylation 37% yield in hamamelose benzoylation Vinyl gallate (lower yield)
Pyrolysis Major product in aged PET Divinyl terephthalate

Key Findings :

  • This compound outperforms bulkier esters (e.g., vinyl gallate) in enzymatic reactions due to its smaller steric profile .
  • In PET degradation, this compound formation correlates with polymer aging, highlighting its role as a stability marker .

Advantages :

  • Nonflammability and synthetic versatility make this compound preferable in industrial chemistry over methyl benzoate .
  • Its role in PET degradation studies provides insights into polymer longevity and environmental impact .

Biological Activity

Vinyl benzoate is an organic compound classified as an ester, formed from the reaction of benzoic acid and vinyl alcohol. It is primarily utilized in the production of polymers and as a chemical intermediate in various industrial applications. Understanding its biological activity is crucial for assessing its safety, potential therapeutic benefits, and environmental impact.

  • Molecular Formula : C₉H₈O₂
  • Molecular Weight : 152.16 g/mol
  • Appearance : Colorless liquid
  • Boiling Point : Approximately 210 °C

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound and its derivatives. For instance, a study highlighted the antibacterial activity of various benzoate esters, including this compound, against different bacterial strains. The results indicated that this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Insecticidal Activity

This compound has shown potential as an insecticide. Research demonstrated that certain analogs of benzoate esters, including this compound, possess contact toxicity against various insect species. In laboratory settings, it was found that this compound had a notable lethal dose (LD50) against target insects, suggesting its utility in pest control .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated in cancer cell lines. Studies indicated that this compound could induce apoptosis in specific cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms of action .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of this compound against clinical isolates, it was found to inhibit bacterial growth effectively at concentrations as low as 50 µg/mL. The study employed disk diffusion methods to evaluate the zone of inhibition and confirmed the compound's potential as a natural antibacterial agent .

Case Study 2: Insecticidal Application

A field trial evaluated the effectiveness of this compound as an insecticide in agricultural settings. The results showed a significant reduction in pest populations when applied at concentrations of 100 mg/L. The study concluded that this compound could serve as an eco-friendly alternative to synthetic pesticides .

Research Findings Summary

Study Focus Findings Reference
Antimicrobial ActivitySignificant antibacterial effects against Gram-positive bacteria at low concentrations
Insecticidal ActivityNotable contact toxicity with LD50 values indicating effectiveness in pest control
CytotoxicityInduction of apoptosis in cancer cell lines through oxidative stress mechanisms

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing vinyl benzoate in laboratory settings?

this compound is typically synthesized via esterification reactions between benzoic acid derivatives (e.g., benzoyl chloride) and vinyl alcohol or its precursors. Key steps include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts for greener synthesis .
  • Purification : Distillation or column chromatography to isolate high-purity product .
  • Yield optimization : Monitoring reaction time, temperature, and stoichiometry using kinetic studies .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

  • Spectroscopy : NMR (¹H and ¹³C) for functional group identification, IR for ester linkage confirmation .
  • Chromatography : GC-MS or HPLC to assess purity and detect byproducts .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Replication : Conduct triplicate experiments with controlled variables (e.g., solvent purity, humidity) .
  • Documentation : Detailed protocols for reagent sources, equipment calibration, and environmental conditions .
  • Statistical validation : Use ANOVA to compare batch variations and identify outlier causes .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing this compound’s reaction conditions?

  • Factorial design : Systematically vary factors like temperature, catalyst concentration, and solvent polarity to identify optimal conditions .
  • Response surface methodology (RSM) : Model interactions between variables to predict maximum yield .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

  • Controlled degradation studies : Expose samples to stressors (UV light, humidity) and analyze degradation products via LC-MS .
  • Statistical reconciliation : Apply multivariate regression to isolate confounding variables (e.g., oxygen exposure) .
  • Cross-validation : Compare results with independent assays (e.g., accelerated aging tests) .

Q. What advanced techniques are suitable for studying this compound’s reactivity in polymer applications?

  • Kinetic modeling : Use Arrhenius equations to predict polymerization rates under different initiator concentrations .
  • Surface analysis : Employ X-ray photoelectron spectroscopy (XPS) to study copolymerization efficiency .
  • Computational chemistry : Simulate reaction pathways using density functional theory (DFT) to identify transition states .

Q. How can mechanistic studies on this compound’s hydrolysis be structured to account for pH-dependent behavior?

  • pH-stat titration : Monitor hydrolysis rates at controlled pH levels to derive rate constants .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer mechanisms .
  • Comparative analysis : Contrast hydrolysis pathways with structurally similar esters (e.g., vinyl acetate) to identify substituent effects .

Q. What methodologies address challenges in detecting trace impurities in this compound batches?

  • High-resolution mass spectrometry (HRMS) : Identify low-abundance contaminants with ppm-level sensitivity .
  • Solid-phase microextraction (SPME) : Pre-concentrate impurities for enhanced detection limits .
  • Method validation : Follow ICH guidelines for precision, accuracy, and robustness .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are recommended for comparative studies of this compound derivatives?

  • Principal component analysis (PCA) : Reduce dimensionality in datasets to highlight key performance metrics .
  • Cluster analysis : Group derivatives by reactivity or stability profiles for structure-activity relationships (SAR) .
  • Bayesian inference : Quantify uncertainty in predictive models for derivative synthesis .

Q. Ethical and Methodological Rigor

Q. How can researchers align their studies on this compound with ethical guidelines for chemical safety?

  • Risk assessment : Follow OECD protocols for acute toxicity testing and environmental impact .
  • Waste management : Implement green chemistry principles (e.g., solvent recovery systems) .
  • Transparency : Disclose all hazards in publications and share raw data via open-access platforms .

Properties

IUPAC Name

ethenyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZCZZVUFDCZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

24991-32-0
Record name Benzoic acid, ethenyl ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50227700
Record name Vinyl benzoate
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Molecular Weight

148.16 g/mol
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CAS No.

769-78-8
Record name Vinyl benzoate
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Record name Vinyl benzoate
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Synthesis routes and methods I

Procedure details

The catalyst is suspended once more in the mixture of benzoic acid and vinyl acetate and the batch is heated to 65° C., affording again about 7 g of vinyl benzoate after 30 hours.
Quantity
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Synthesis routes and methods II

Procedure details

A solution consisting of 4.88 g of benzoic acid, 24.8 of vinyl acetate, 0.4 g of potassium acetate, 89.4 mg of copper(II) bromide and 20 ml of tetrahydrofuran was mixed with 1.34 g of the solid catalyst prepared in Example 9. The resulting mixture was heated at 70° C. for 24 hours in the same manner as in Example 9, to form 4.80 g of vinyl benzoate and recover 1.94 g of acetic acid as the byproduct.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Name
potassium acetate
Quantity
0.4 g
Type
reactant
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[Compound]
Name
solid
Quantity
1.34 g
Type
reactant
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0 (± 1) mol
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catalyst
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Name
copper(II) bromide
Quantity
89.4 mg
Type
catalyst
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Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Analogously to the procedure described in Example I, 0.285 g of the polymer prepared according to Example 16 and having a palladium content of 18.5% by weight, are warmed to 60°-65° C. with 12.2 g of benzoic acid and 55.4 ml of vinyl acetate. After 29 hours, 11.3 g of vinyl benzoate have formed, corresponding to a yield of 76% of theory. Using the recovered catalyst, 10.4 g of vinyl benzoate, corresponding to 70.5% of theory are again obtained after 20 hours in a further reaction batch.
[Compound]
Name
polymer
Quantity
0.285 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
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55.4 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
Yield
76%

Retrosynthesis Analysis

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